1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H18ClN3O4S3 and its molecular weight is 471.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula for this compound is C21H23ClN4O4S, with a molecular weight of approximately 527.1 g/mol. Its structure features a piperidine ring, a sulfonyl group attached to a chlorothiophene moiety, and a methoxy-substituted benzo[d]thiazole.
Antibacterial Activity
Research has shown that compounds similar to This compound exhibit significant antibacterial effects. In studies involving various bacterial strains, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis , while weaker activity was noted against other strains such as Escherichia coli and Staphylococcus aureus .
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Escherichia coli | Weak to Moderate |
Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. Notably, it shows strong inhibitory activity against urease, which is crucial in treating infections related to urease-producing bacteria. Additionally, several derivatives of this compound have demonstrated potent acetylcholinesterase inhibition, making them potential candidates for the treatment of neurodegenerative diseases .
Docking Studies
In silico docking studies have provided insights into the interaction mechanisms of the compound with target proteins. These studies suggest that the compound binds effectively with amino acids in the active sites of target enzymes, enhancing its pharmacological efficacy. The binding affinity was evaluated using bovine serum albumin (BSA) as a model, indicating strong interactions that could translate into biological activity .
Case Studies and Research Findings
Several studies have synthesized similar compounds for comparative analysis:
- Synthesis and Evaluation : A series of piperidine derivatives were synthesized and tested for biological activity. Among these, compounds with structural similarities exhibited varying degrees of antibacterial and enzyme inhibition activities .
- Pharmacological Studies : The pharmacological behavior of synthesized compounds was assessed through in vitro assays, revealing promising results in terms of antibacterial efficacy and enzyme inhibition .
- Structure-Activity Relationship (SAR) : Extensive SAR studies have been conducted to understand how structural modifications affect biological activity. For instance, variations in substituents on the piperidine ring significantly influenced both antibacterial potency and enzyme inhibition profiles .
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-methoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S3/c1-26-12-3-2-4-13-16(12)20-18(27-13)21-17(23)11-7-9-22(10-8-11)29(24,25)15-6-5-14(19)28-15/h2-6,11H,7-10H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLBKWZMQFSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.